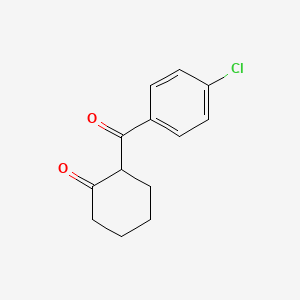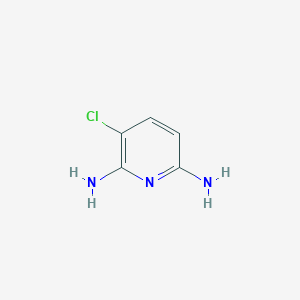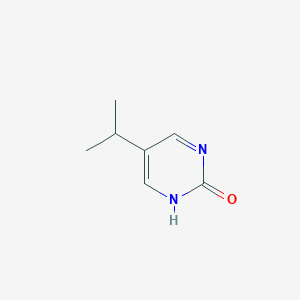
3-(p-Tolyloxy)phthalic acid
Descripción general
Descripción
3-(p-Tolyloxy)phthalic acid, also known as TPA, is a chemical compound that is widely used in research for its unique properties. TPA is a white powder that is soluble in water and has a molecular weight of 308.33 g/mol. It is also known as 2-[(4-methylphenyl)oxy]benzene-1,3-dicarboxylic acid.
Mecanismo De Acción
The mechanism of action of 3-(p-Tolyloxy)phthalic acid is not well understood. However, it is believed that 3-(p-Tolyloxy)phthalic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes it useful in coordination chemistry and metal-organic framework synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(p-Tolyloxy)phthalic acid. However, it has been reported to have low toxicity and is not known to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(p-Tolyloxy)phthalic acid has several advantages in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. Additionally, 3-(p-Tolyloxy)phthalic acid is stable under normal laboratory conditions and has a long shelf life. However, 3-(p-Tolyloxy)phthalic acid has some limitations, including its limited solubility in some solvents and its tendency to form aggregates.
Direcciones Futuras
There are several potential future directions for 3-(p-Tolyloxy)phthalic acid research. One area of interest is the synthesis of new metal-organic frameworks using 3-(p-Tolyloxy)phthalic acid as a building block. Additionally, 3-(p-Tolyloxy)phthalic acid could be used as a ligand in the synthesis of new coordination compounds. Further research is also needed to better understand the mechanism of action of 3-(p-Tolyloxy)phthalic acid and its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(p-Tolyloxy)phthalic acid is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various organic compounds. 3-(p-Tolyloxy)phthalic acid is also used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks. Additionally, 3-(p-Tolyloxy)phthalic acid is used in the production of liquid crystals and as a dopant in organic light-emitting diodes.
Propiedades
IUPAC Name |
3-(4-methylphenoxy)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-9-5-7-10(8-6-9)20-12-4-2-3-11(14(16)17)13(12)15(18)19/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDIQOFNICMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495421 | |
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(p-Tolyloxy)phthalic acid | |
CAS RN |
63181-80-6 | |
| Record name | 3-(4-Methylphenoxy)benzene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90495421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Isoxazolo[5,4-B]pyridine-3-acetonitrile](/img/structure/B1610712.png)








